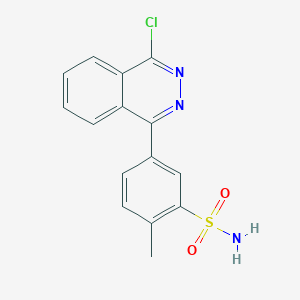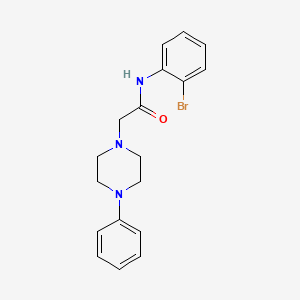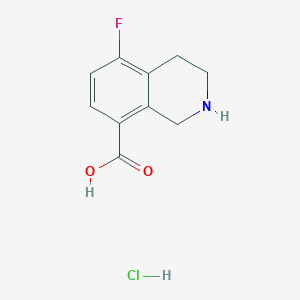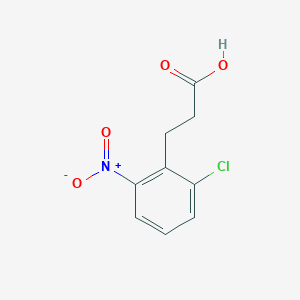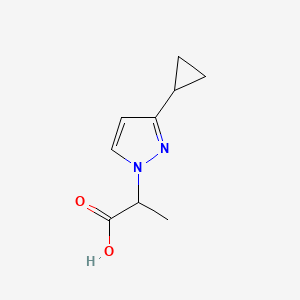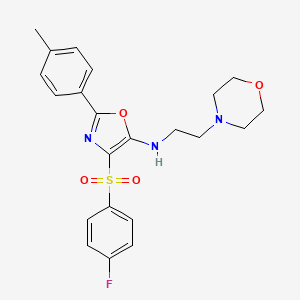
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine is a compound that belongs to the class of oxazoles. It has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Luminescence Properties
- A study on the synthesis of derivatives similar to the compound of interest demonstrated the formation of sulfonyl benzenesulfonic acid derivatives, showcasing their spectral and luminescence properties. These properties suggest applications in developing fluorescent probes or materials for studying biological events and processes due to their strong solvent-dependent fluorescence and large Stokes shifts, which exceed 200 nm in some cases (Fedyunyaeva & Shershukov, 1993).
Fluorescent Molecular Probes
- The compound and its analogs are explored for creating new fluorescent solvatochromic dyes, with a "push-pull" electron transfer system contributing to solvent-dependent fluorescence. This property is leveraged to develop ultrasensitive fluorescent molecular probes for biological research, indicating the potential for these compounds in high-precision biological imaging and studies (Diwu et al., 1997).
Anion Exchange Polymer Electrolytes
- Research into guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction shows the compound's relevance in the field of material science, particularly for its application in fuel cells and batteries. This synthesis approach offers precise control over cation functionality, hinting at the versatility of these materials in various electrochemical applications (Kim et al., 2011).
Antimicrobial Activity
- A study on sulfonamides and carbamates derived from a similar intermediate revealed significant antimicrobial potency, particularly against bacterial strains and fungi. This suggests that derivatives of the compound could serve as potent antifungal agents, highlighting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Modulation of Antibiotic Activity
- The compound 4-(Phenylsulfonyl) morpholine and its class are investigated for their role in treating diseases caused by microorganisms. The study focuses on its antimicrobial and modulating activity, suggesting its potential as a co-treatment to enhance the efficacy of other antibiotics, especially against multi-resistant strains (Oliveira et al., 2015).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-16-2-4-17(5-3-16)20-25-22(31(27,28)19-8-6-18(23)7-9-19)21(30-20)24-10-11-26-12-14-29-15-13-26/h2-9,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIRPZIZHKHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
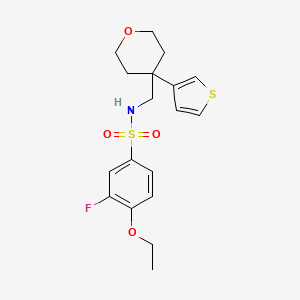
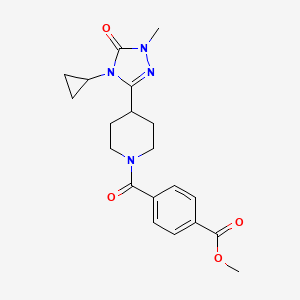

![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
